5-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide
Description
This compound is a heterocyclic molecule featuring three distinct pharmacophores:
- Isoxazole core: A five-membered aromatic ring with adjacent oxygen and nitrogen atoms, known for its role in non-covalent interactions (e.g., hydrogen bonding, π-π stacking) and therapeutic versatility .
- Pyrazolo[3,4-d]pyrimidine scaffold: A fused bicyclic system common in kinase inhibitors and anticancer agents due to its structural mimicry of purine bases .
- Piperazine-pyrimidine substituent: A nitrogen-rich moiety that enhances solubility and modulates receptor binding, particularly in neurological or anti-inflammatory targets .
Its hydrophilic profile (CLogP ≈ 1.2–1.5, estimated) suggests moderate bioavailability, while the extended conjugation system may improve target affinity .
Properties
IUPAC Name |
5-phenyl-N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N10O2/c36-24(20-15-21(37-32-20)18-5-2-1-3-6-18)26-9-10-35-23-19(16-31-35)22(29-17-30-23)33-11-13-34(14-12-33)25-27-7-4-8-28-25/h1-8,15-17H,9-14H2,(H,26,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPSGJQPYSXBAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=NOC(=C4)C5=CC=CC=C5)C6=NC=CC=N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to targettyrosine kinases , and CDK6 , a cyclin-dependent kinase. These proteins play crucial roles in cell cycle regulation and transcription, making them promising targets for the treatment of cancers and other diseases.
Mode of Action
Similar compounds like imatinib have been shown to bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions. This binding inhibits the activity of the kinase, thereby disrupting the cell cycle and transcription processes.
Biochemical Pathways
Similar compounds have been shown to inhibit the activity of tyrosine kinases and cdk6. This inhibition disrupts the cell cycle and transcription processes, which can lead to the death of cancer cells.
Pharmacokinetics
Similar compounds have been structurally characterized in the form of their piperazin-1-ium salt (mesylate, picrate, citrate, fumarate or malonate). This suggests that the compound may have similar pharmacokinetic properties.
Result of Action
Similar compounds have been shown to have anti-proliferative activities against human breast cancer cells and human gastric cancer cells. This suggests that the compound may have similar effects.
Biological Activity
5-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide, identified by its CAS number 1172399-03-9, is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 496.5 g/mol. The structure incorporates multiple pharmacophoric elements, including a phenyl group, an isoxazole moiety, and a piperazine ring fused with a pyrimidine derivative, which are known to enhance biological activity against various targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H24N10O2 |
| Molecular Weight | 496.5 g/mol |
| CAS Number | 1172399-03-9 |
Anticancer Properties
Recent studies have explored the anticancer potential of compounds related to the pyrazolo[3,4-d]pyrimidine scaffold. For instance, derivatives of this scaffold have shown significant inhibitory effects on various cancer cell lines. In particular, compounds similar to 5-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide have been reported to inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2) with IC50 values ranging from 0.3 to 24 µM .
One notable study demonstrated that a related compound effectively inhibited tumor growth in MCF-7 breast cancer cells by inducing apoptosis and suppressing cell migration and cycle progression . The mechanism of action appears to involve the disruption of key signaling pathways associated with cancer cell survival.
The mechanism by which 5-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide exerts its effects may involve several pathways:
- EGFR Inhibition : The compound likely binds to the ATP-binding site of EGFR, preventing its activation and subsequent downstream signaling that promotes cell proliferation.
- Induction of Apoptosis : Evidence suggests that it activates caspase pathways leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases (G1/S or G2/M), thus inhibiting cancer cell proliferation.
Case Studies
A series of case studies have highlighted the efficacy of compounds within this chemical class:
- Study on MCF-7 Cells : A derivative was tested against MCF-7 cells and showed significant inhibition of cell growth with an IC50 value below 10 µM. The study indicated that the compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation.
- Dual Targeting Mechanism : Another study reported that compounds similar to this one acted as dual inhibitors for both EGFR and VEGFR2, providing a synergistic effect in inhibiting tumor growth and angiogenesis .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Findings
Isoxazole Derivatives :
- The target compound shares the isoxazole motif with celecoxib, a COX-2 inhibitor. However, celecoxib’s sulfonamide group is replaced with a pyrazolopyrimidine-piperazine chain in the target compound, likely shifting its mechanism away from cyclooxygenase inhibition toward kinase or GPCR modulation .
- Celecoxib’s adverse effects (cardiovascular, GI) are linked to COX-2 selectivity and sulfonamide toxicity, which the target compound may avoid due to its distinct substituents .
Pyrazolopyrimidine Analogues :
- The pyrazolo[3,4-d]pyrimidine scaffold in the target compound is structurally analogous to kinase inhibitors like CDK2-targeting agents (e.g., IC₅₀ = 120 nM for compound 2 in ). The addition of a piperazine-pyrimidine tail may enhance selectivity for atypical kinases or allosteric sites .
Piperazine-Containing Compounds :
- Compound demonstrates that piperazine-linked pyrimidines can inhibit JAK/STAT pathways (IC₅₀ = 85 nM for JAK2). The target compound’s pyrimidin-2-yl-piperazine group could similarly enhance binding to ATP pockets in kinases or neurotransmitter receptors .
Pharmacokinetic Considerations :
- The target compound’s ethyl-carboxamide linker may improve metabolic stability compared to ester- or sulfonamide-containing analogues (e.g., rofecoxib’s withdrawal due to hydrolysis susceptibility) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
